An In-depth Technical Guide to Ethyl 4-Aminophenylacetate (CAS 5438-70-0)
An In-depth Technical Guide to Ethyl 4-Aminophenylacetate (CAS 5438-70-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-aminophenylacetate is a chemical intermediate with the CAS number 5438-70-0. This document provides a comprehensive technical overview of its core properties, including physicochemical characteristics, spectroscopic data, and established synthesis methodologies. While primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry, this guide consolidates the available scientific data to serve as a valuable resource for professionals in research and development. All quantitative data is presented in structured tables, and a detailed experimental protocol for a common synthesis route is provided. Spectroscopic data is analyzed to correlate with the compound's structure. It is important to note that while this compound is a key precursor to biologically active molecules, there is limited publicly available information on its own direct biological activity or its effects on signaling pathways.
Physicochemical Properties
The fundamental physical and chemical properties of Ethyl 4-aminophenylacetate are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 5438-70-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | White to off-white or pale cream to brown powder/crystal | [1] |
| Melting Point | 48-50 °C | [1] |
| Boiling Point | 120-122 °C at 2 Torr | [1] |
| Solubility | Soluble in methanol. | [1] |
| pKa (Predicted) | 4.55 ± 0.10 | [1] |
Spectroscopic Data and Interpretation
Spectroscopic analysis is critical for the verification of the structure and purity of Ethyl 4-aminophenylacetate.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.23 | Triplet (t) | 3H | -CH₂CH₃ |
| 3.47 | Singlet (s) | 2H | Ar-CH₂ -COO |
| 3.60 | Broad Singlet (br s) | 2H | -NH₂ |
| 4.11 | Quartet (q) | 2H | -OCH₂ CH₃ |
| 6.63 | Doublet (d) | 2H | Aromatic H (ortho to -NH₂) |
| 7.05 | Doublet (d) | 2H | Aromatic H (meta to -NH₂) |
Reference for ¹H NMR data:[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -O-CH₂-C H₃ |
| 40.5 | Ar-C H₂-COO |
| 60.5 | -O-C H₂-CH₃ |
| 115.2 | Aromatic CH (ortho to -NH₂) |
| 124.8 | Aromatic C (para to -CH₂COO-) |
| 130.3 | Aromatic CH (meta to -NH₂) |
| 145.9 | Aromatic C (ipso to -NH₂) |
| 171.8 | C =O (Ester) |
Infrared (IR) Spectroscopy
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| 1735-1715 | Strong | C=O stretch (ester) |
| 1620-1580 | Medium | N-H bend (amine) and C=C stretch (aromatic) |
| 1250-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 179 | Molecular ion [M]⁺ |
| 134 | Loss of -OC₂H₅ (ethoxy group) |
| 106 | Loss of -CH₂COOC₂H₅ |
Synthesis of Ethyl 4-Aminophenylacetate
Several synthetic routes to Ethyl 4-aminophenylacetate have been reported. The most common method involves the reduction of the corresponding nitro compound.
Reduction of Ethyl 4-Nitrophenylacetate
This is a high-yield and widely used method for the preparation of Ethyl 4-aminophenylacetate.
Experimental Protocol:
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Reaction Setup: A solution of ethyl (4-nitrophenyl)acetate (3.4 g, 16.1 mmol) in methanol (100 mL) is placed in a flask suitable for hydrogenation.
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Degassing: The solution is degassed with argon for 15 minutes to remove dissolved oxygen.
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Catalyst Addition: 10% Palladium on charcoal (700 mg) is added to the solution.
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Hydrogenation: The flask is fitted with a hydrogen-filled balloon, and the mixture is stirred at room temperature for 16 hours.
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Work-up: The reaction mixture is filtered through Celite to remove the palladium catalyst. The Celite pad is washed with methanol (2 x 20 mL).
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Isolation: The filtrate is concentrated under reduced pressure (in vacuo) to yield Ethyl 4-aminophenylacetate.
Reference for this protocol:[1]
Workflow Diagram:
Alternative Synthetic Routes
Other reported, though less detailed in readily available literature, methods for the synthesis of Ethyl 4-aminophenylacetate include:
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Friedel-Crafts Alkylation: Reaction of aniline with ethyl chloroacetate.[2]
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Fischer Esterification: Reaction of 4-aminophenylacetic acid with ethanol in the presence of an acid catalyst.[2]
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O-acylation: Reaction of 2-(4-aminophenyl)acetyl chloride with ethanol.[2]
Applications in Research and Drug Development
Ethyl 4-aminophenylacetate is primarily used as an intermediate in pharmaceutical research and synthesis.[1] Its bifunctional nature, possessing both a primary amine and an ester group, makes it a versatile building block for the construction of more complex molecules. The amino group can be readily acylated, alkylated, or converted into other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions.
There is limited evidence in the public domain to suggest that Ethyl 4-aminophenylacetate has significant direct biological activity or modulates specific signaling pathways. Its utility lies in its role as a precursor to pharmacologically active compounds.
Logical Relationship Diagram:
Safety and Handling
Based on available safety data, Ethyl 4-aminophenylacetate is classified with the following GHS hazard statements:
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Ethyl 4-aminophenylacetate (CAS 5438-70-0) is a well-characterized chemical compound with established physicochemical and spectroscopic properties. Its primary significance in the scientific community, particularly in drug development, is its role as a versatile synthetic intermediate. This guide provides a consolidated source of technical information to aid researchers in their synthetic endeavors involving this compound. Further research into any potential direct biological activities of Ethyl 4-aminophenylacetate could open new avenues for its application.
